![molecular formula C10H9F3O2 B1348534 Ethyl 2-(trifluoromethyl)benzoate CAS No. 577-62-8](/img/structure/B1348534.png)
Ethyl 2-(trifluoromethyl)benzoate
Overview
Description
Ethyl 2-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H9F3O2 . It is a substituted benzoic acid derivative .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoate group attached to an ethyl group and a trifluoromethyl group . The InChI code for this compound is 1S/C10H9F3O2/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 218.18 and a boiling point of 90°C at 760 mmHg .Scientific Research Applications
1. Synthesis of Liquid Crystalline Polysiloxanes
Ethyl 2-(trifluoromethyl)benzoate is used in synthesizing fluorinated monomers, such as 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)phenyl]benzoates, which are precursors for side chain liquid crystalline polysiloxanes. These polysiloxanes exhibit high smectogen properties, useful in thermotropic polymorphism and creating materials with monomorphic character (Bracon et al., 2000).
2. Chemical Structure Determination
This compound derivatives have been used in structural chemistry. The structure of compounds like ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate has been determined through single-crystal X-ray crystallography, offering insights into molecular interactions and hydrogen bonding patterns (Manolov et al., 2012).
3. Catalytic Reactions
The compound is used in catalytic reactions, like the palladium(II)-catalyzed coupling of electron-deficient arenes, including ethyl benzoate. This process is significant in synthesizing biaryls through dual C–H activation (Zhou & Lu, 2012).
4. Dielectric and Thermodynamic Studies
Studies have been conducted on the dielectric and thermodynamic parameters in mixtures containing ethyl benzoate, demonstrating its role in understanding molecular interactions in liquid mixtures. These studies help correlate various parameters like permittivity, dipole moment, and relaxation time, providing insights into the molecular behavior of such mixtures (Mohan et al., 2011).
5. Synthesis of Novel Compounds
This compound is instrumental in the synthesis of new compounds with potential applications in various fields. For instance, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate has been prepared as a novel anti-juvenile hormone agent, showing potential in biological research (Ishiguro et al., 2003).
6. Trifluoromethyl Benzoate as a Versatile Reagent
Trifluoromethyl benzoate itself is developed as a versatiletrifluoromethoxylation reagent. It demonstrates significant potential in various chemical reactions, including trifluoromethoxylation-halogenation of arynes, nucleophilic substitution of alkyl halides, and cross-coupling with aryl stannanes. This highlights its versatility in organic synthesis and pharmaceutical research (Zhou et al., 2018).
7. Synthesis of Diverse Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, is used as an intermediate in synthesizing a wide range of trifluoromethyl heterocycles. This showcases the compound's role in creating diverse chemical structures, crucial for developing new materials and drugs (Honey et al., 2012).
Safety and Hazards
Future Directions
While specific future directions for Ethyl 2-(trifluoromethyl)benzoate are not mentioned in the search results, there is a general interest in the field of difluoromethylation processes . This field has seen recent advances and is expected to continue to grow, potentially leading to new applications for compounds like this compound .
Mechanism of Action
Mode of Action
The mode of action of Ethyl 2-(trifluoromethyl)benzoate is primarily through its participation in chemical reactions. For instance, it is known to be involved in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, the compound may act as a reagent, contributing to the formation of new bonds .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low, with a Log Kp of -6.2 cm/s . The compound has a lipophilicity Log Po/w (iLOGP) of 2.01 .
Result of Action
Its role as a reagent in suzuki–miyaura cross-coupling reactions suggests it contributes to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s environmental stability and safety profile suggest it should be handled and stored appropriately to maintain its efficacy .
properties
IUPAC Name |
ethyl 2-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLMZZVRHPZRBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201033248 | |
Record name | Ethyl 2-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201033248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
577-62-8 | |
Record name | Benzoic acid, 2-(trifluoromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=577-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(trifluoromethyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-(trifluoromethyl)-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 2-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201033248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Ethyl 2-(trifluoromethyl)benzoate an important impurity to consider in the synthesis of 2'-Trifluoromethylpropiophenone?
A1: this compound is a significant by-product formed during the synthesis of 2'-Trifluoromethylpropiophenone when 2-trifluoromethylbenzoyl chloride reacts with an ethyl Grignard reagent []. Its presence is problematic because it possesses similar properties to the desired product, making separation challenging. The research focuses on a novel purification method to effectively remove this impurity and achieve high purity 2'-Trifluoromethylpropiophenone. This is achieved by selectively hydrolyzing this compound to 2-trifluoromethylbenzoic acid, which has significantly different properties and can be easily separated [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.